(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine
Overview
Description
(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine is a fluorinated pyrimidine derivative Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit immune-activated nitric oxide production .
Mode of Action
The exact mode of action of 5-Fluoro-N-isopropylpyrimidin-2-amine remains to be elucidated . It is suggested that the compound may interact with its targets and inhibit their function, leading to a decrease in nitric oxide production .
Biochemical Pathways
It is known that nitric oxide plays a crucial role in various physiological and pathological processes, including immune response, neurotransmission, and regulation of cell death . Therefore, the inhibition of nitric oxide production by 5-Fluoro-N-isopropylpyrimidin-2-amine could potentially affect these pathways.
Result of Action
It is suggested that the compound may lead to a decrease in nitric oxide production, which could potentially affect various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-fluoropyrimidine with isopropylamine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product .
Industrial Production Methods
Industrial production methods for (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base like potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can yield a variety of substituted pyrimidine derivatives.
Scientific Research Applications
(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of fluorinated pyrimidines and their interactions with biological targets.
Chemical Biology: It is employed in chemical biology to study the effects of fluorine substitution on the biological activity and stability of pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
Flucytosine: An antifungal agent that is converted into 5-fluorouracil in fungal cells, inhibiting RNA and DNA synthesis.
Capecitabine: An oral prodrug of 5-fluorouracil used in the treatment of various cancers.
Uniqueness
(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other fluorinated pyrimidines. Its isopropylamine group can enhance its pharmacokinetic properties, such as absorption and distribution, making it a valuable compound in drug development.
Properties
IUPAC Name |
5-fluoro-N-propan-2-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTFODSSIVKQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634371 | |
Record name | 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77476-97-2 | |
Record name | 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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